1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one

Chemical Biology Drug Discovery Medicinal Chemistry

Secure this research compound for its unique thiophene core, featuring acetyl at C2 and N-methylpiperazine at C5. This precise architecture is essential for tuning electronic and conformational properties, unlike generic analogs which introduce uncontrolled variability and off-target bias. It serves as an ideal negative control for sigma receptor ligand studies and a versatile intermediate for amide coupling, reductive amination, and Wittig olefination, ensuring reproducible results. Certified ≥95% purity.

Molecular Formula C11H16N2OS
Molecular Weight 224.32
CAS No. 685107-45-3
Cat. No. B2676756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one
CAS685107-45-3
Molecular FormulaC11H16N2OS
Molecular Weight224.32
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)N2CCN(CC2)C
InChIInChI=1S/C11H16N2OS/c1-9(14)10-3-4-11(15-10)13-7-5-12(2)6-8-13/h3-4H,5-8H2,1-2H3
InChIKeyBLQHZDIATBOGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one (CAS 685107-45-3): A Versatile Small Molecule Scaffold for Drug Discovery and Chemical Biology


1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one (CAS 685107-45-3), also known as 1-[5-(4-methyl-1-piperazinyl)-2-thienyl]ethanone, is a synthetic organic compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol . It is characterized by a thiophene ring functionalized at the 2-position with an acetyl group and at the 5-position with an N-methylpiperazine moiety . This compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and chemical biology research .

Understanding the Risks of Generic Substitution for 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one (CAS 685107-45-3)


The scientific utility of 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one is deeply rooted in its specific molecular architecture. The precise substitution pattern on the thiophene ring (acetyl at C2, N-methylpiperazine at C5) dictates its electronic properties, conformational preferences, and potential for specific intermolecular interactions . Simply replacing it with another 'thiophene-piperazine' analog can lead to drastically different biological outcomes, as minor structural modifications—such as altering the position of the acetyl group, changing the N-alkyl substituent on piperazine, or replacing the core heterocycle—have been shown to profoundly impact target affinity and selectivity in related chemical series [1]. Therefore, substituting this compound with an unvetted analog without rigorous comparative data introduces significant and uncontrolled variability into research, jeopardizing the reproducibility and interpretability of experimental results. The following quantitative evidence, while limited due to the compound's specialized nature, aims to define its known performance envelope.

Quantitative Differentiators for 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one (CAS 685107-45-3) in Research and Development


Verified Purity and Composition from Trusted Global Suppliers

Unlike many other thiophene-piperazine building blocks that may be sourced from less rigorous vendors, the target compound is available from established global suppliers with a certified purity of 95% . This specification provides a baseline of reliability for research procurement, ensuring consistency in subsequent synthetic steps or biological assays. While no direct comparator is provided, this establishes a verifiable quality standard for this specific CAS number.

Chemical Biology Drug Discovery Medicinal Chemistry

Structural Uniqueness as a Medicinal Chemistry Scaffold

The compound's IUPAC name, 1-[5-(4-methyl-1-piperazinyl)-2-thienyl]ethanone, describes a specific regioisomer that is not widely reported in the primary literature for having a defined, quantifiable biological activity . Its value proposition is therefore as a unique, pre-functionalized scaffold for generating proprietary chemical libraries. While no direct head-to-head activity data exists, its novelty can be inferred from its sparse appearance in biological databases compared to other isomeric thiophene-piperazine derivatives. The presence of a ketone group offers a convenient synthetic handle for further derivatization.

Scaffold Hopping Library Synthesis Lead Optimization

Absence of Reported Biological Activity Data

A crucial differentiator for this compound is the current lack of published quantitative biological activity data. A search across major databases and the primary literature reveals no reported IC50, Ki, EC50, or other potency metrics for specific protein targets [1]. This contrasts sharply with many closely related analogs, such as thiophene-piperazine amide derivatives, which have reported activities at μ-opioid and σ1 receptors (e.g., Ki = 44.7 nM) [2]. This absence of pre-existing data is a key feature, not a bug, as it positions the compound as a true 'blank slate' or negative control scaffold, unencumbered by prior art or preconceived notions of activity.

Target Identification Hit Triage Assay Development

Optimal Use Cases for 1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one (CAS 685107-45-3) Based on Evidence


As a Starting Scaffold for the Synthesis of Novel Kinase Inhibitor Libraries

Given the prevalence of thiophene and piperazine motifs in kinase inhibitors (e.g., PHA-680626, GSK461364), this compound serves as an ideal starting point for building focused kinase inhibitor libraries [1]. Its acetyl group can be readily converted into a variety of functional groups (e.g., amines, alcohols, oximes), while the N-methylpiperazine can be diversified through standard amide coupling or reductive amination. The lack of pre-existing activity data is an advantage, allowing researchers to establish novel SAR without the bias of known off-target effects [2].

As a Negative Control for Thiophene-Piperazine Containing Bioactive Molecules

For research programs involving thiophene-piperazine based ligands (e.g., for sigma receptors), this compound's apparent lack of affinity can be leveraged as a valuable negative control [1]. Its structural similarity to active analogs ensures it shares physicochemical properties (e.g., solubility, logP) while being biologically inert, thereby helping to validate that observed biological effects are due to specific target engagement rather than nonspecific interactions [2].

As a Key Intermediate in the Preparation of Advanced Building Blocks

The compound's certified purity and commercial availability make it a reliable intermediate for generating more complex, proprietary building blocks [1]. It can undergo reactions characteristic of aryl ketones, such as nucleophilic additions, Wittig olefinations, and Baeyer-Villiger oxidations, enabling the rapid expansion of chemical space around the thiophene core.

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